N-(3-cyanothiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Description
Properties
IUPAC Name |
N-(3-cyanothiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3S/c15-8-10-3-6-20-14(10)16-13(17)9-1-2-11-12(7-9)19-5-4-18-11/h1-3,6-7H,4-5H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQAOTUMHCULUOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NC3=C(C=CS3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyanothiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves the N-acylation reaction of 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually heated and stirred for several hours, followed by purification steps such as recrystallization or chromatography to isolate the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial production also includes rigorous quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyanothiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups into the thiophene ring.
Scientific Research Applications
N-(3-cyanothiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-(3-cyanothiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membranes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzodioxine Core
N-(3-Cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide (CAS 477553-23-4)
- Structural Differences : Incorporates a tetrahydrobenzothiophene ring with a methyl substituent instead of a simple thiophene.
- The methyl group may alter metabolic stability .
- Activity: No explicit data provided, but similar carboxamide-linked compounds are explored in enzyme inhibition studies .
N-(6-Fluoro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- Structural Differences : Replaces the thiophene with a fluorinated benzothiazole ring.
- Implications: Fluorine enhances metabolic stability and electronegativity, which may improve target binding. Benzothiazoles are known pharmacophores in antimicrobial and anticancer agents .
- Activity: No direct data, but benzothiazole derivatives often exhibit antibacterial or kinase inhibitory properties .
Modifications in the Linked Heterocyclic Group
N-[2-(Dimethylamino)ethyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- Structural Differences: Adds a dimethylaminoethyl group to the benzothiazole nitrogen.
- Activity : Unreported, but similar substituents are common in neuroactive compounds .
N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- Structural Differences : Replaces the thiophene with a rigid azabicyclo[2.2.2]octane group.
- Implications: The bicyclic structure enhances receptor specificity, particularly for acetylcholine receptors (e.g., α7 nAChR), as noted in .
Functional Group Replacements: Carboxamide vs. Sulfonamide
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (Compound 3)
- Structural Differences : Sulfonamide group instead of carboxamide.
- aureus or P. aeruginosa but served as a precursor for derivatives with weak α-glucosidase inhibition (IC50 ~80–86 μM) .
- Implications : Carboxamides may offer superior hydrogen-bonding capacity compared to sulfonamides, influencing target selectivity .
Scaffold Utilization in Immunomodulation
[3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methanol
- Structural Differences : Replaces the carboxamide-thiophene moiety with a hydroxymethylphenyl group.
- Implications: The benzodioxine scaffold is versatile; substituents like cyanothiophene could optimize binding to immune checkpoints .
Data Tables for Comparative Analysis
Table 1. Structural and Molecular Comparison
Biological Activity
N-(3-cyanothiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly as an α-glucosidase inhibitor, along with relevant research findings and case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 288.32 g/mol. The structure includes a benzodioxine moiety, which is known for various biological activities.
Inhibition of α-Glucosidase
Recent studies have highlighted the effectiveness of this compound as an α-glucosidase inhibitor , which is crucial for managing type 2 diabetes. The compound was synthesized and evaluated alongside several analogs.
Key Findings:
- IC50 Value : The most potent analog demonstrated an IC50 value of 2.11 μM, significantly lower than the standard drug Acarbose (IC50 = 327.0 μM) and another reference compound HXH8r (IC50 = 15.32 μM) .
- Selectivity : The compound showed a remarkable 17.48-fold selectivity for α-glucosidase over α-amylase, indicating its potential for minimizing side effects associated with non-selective inhibitors .
Kinetic studies revealed that this compound acts as a non-competitive inhibitor of α-glucosidase. Molecular docking studies provided insights into the binding interactions between the compound and the enzyme, suggesting favorable interactions that enhance its inhibitory effect .
Study on Metabolic Stability
A study assessed the metabolic stability of the compound in rat plasma. It exhibited improved stability compared to other compounds in its class, which is advantageous for therapeutic applications where prolonged activity is desired .
Cytotoxicity Assessment
In vitro cytotoxicity tests on human normal hepatocyte (LO2) cells indicated that the compound has noncytotoxic effects, further supporting its potential as a therapeutic agent with minimal adverse effects on normal tissues .
Comparative Analysis
The following table summarizes the biological activity of this compound compared to established α-glucosidase inhibitors:
| Compound | IC50 (μM) | Selectivity (α-glucosidase/α-amylase) | Cytotoxicity on LO2 Cells |
|---|---|---|---|
| N-(3-cyanothiophen-2-yl)-... | 2.11 | 17.48 | Noncytotoxic |
| Acarbose | 327.0 | - | Cytotoxic |
| HXH8r | 15.32 | - | Unknown |
Q & A
Q. What are the key structural features of N-(3-cyanothiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, and how do they influence its reactivity and biological activity?
The compound contains a benzodioxine ring fused to a carboxamide group and a cyanothiophene moiety. The benzodioxine contributes rigidity and stability, while the cyanothiophene introduces electron-withdrawing effects that enhance electrophilic reactivity. These features are critical for interactions with biological targets, such as enzymes like poly(ADP-ribose) polymerase 1 (PARP1), where the carboxamide group may act as a hydrogen-bond donor .
Q. What methodologies are recommended for synthesizing this compound and its derivatives?
Synthesis typically involves multi-step protocols:
Core formation : Construct the benzodioxine ring via cyclization of diols with dichloro derivatives.
Functionalization : Introduce the carboxamide group using coupling agents like EDCI/HOBt.
Thiophene modification : Attach the cyanothiophene moiety via nucleophilic substitution or cross-coupling reactions.
Example: A related benzodioxine-carboxamide derivative was synthesized using sequential functional group additions under controlled pH (10% Na₂CO₃) and polar aprotic solvents (DMF) .
Q. How should researchers characterize the compound’s purity and structural integrity?
- Chromatography : HPLC or GC-MS for purity assessment.
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions; IR for functional group verification.
- Crystallography : X-ray diffraction (using SHELX or ORTEP-III) to resolve molecular geometry and packing .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound for specific enzyme inhibition?
- Modify substituents : Replace the cyano group on the thiophene with halogens or alkyl chains to alter electron density and steric effects.
- Vary the benzodioxine : Introduce methyl or methoxy groups to enhance lipophilicity for blood-brain barrier penetration.
- Assay design : Use enzyme inhibition assays (e.g., PARP1 or acetylcholinesterase) with IC₅₀ measurements. For example, related sulfonamide derivatives showed acetylcholinesterase inhibition at IC₅₀ = 0.8–2.4 µM .
Q. What experimental strategies address contradictions in reported biological activity data?
- Control variables : Standardize assay conditions (pH, temperature, solvent) to minimize variability.
- Crystallographic validation : Resolve enzyme-ligand complexes to confirm binding modes. SHELXL is recommended for high-resolution refinement .
- Meta-analysis : Compare data across studies using cheminformatics tools to identify outliers or trends.
Q. How can researchers overcome challenges in crystallizing this compound for structural analysis?
- Solvent screening : Test polar (DMF/water) vs. non-polar (hexane/ethyl acetate) systems.
- Temperature gradients : Slow cooling from 60°C to 4°C promotes crystal growth.
- Additives : Use small molecules (e.g., glycerol) to stabilize crystal lattices. A related benzodioxine sulfonamide crystallized in a monoclinic system (P2₁/c) with Z = 4 .
Q. What computational methods predict the compound’s pharmacokinetic properties?
- ADME modeling : SwissADME or pkCSM to estimate solubility (LogS), permeability (Caco-2), and metabolic stability (CYP450 interactions).
- Docking simulations : AutoDock Vina or Schrödinger Suite to predict binding affinities for target enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
